N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide: is a synthetic compound with interesting properties in both chemical and biological research fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis:
Formation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl Intermediate: : Starting from pyridine derivatives, selective methylation and oxidation reactions create this intermediate.
Coupling with 2-(methylthio)nicotinamide: : Using appropriate catalysts under mild heating, the intermediate is coupled with 2-(methylthio)nicotinamide to form the final compound.
Purification: : Techniques such as recrystallization and chromatography ensure high purity.
Industrial Production Methods: Scaling this synthesis to industrial production involves optimizing conditions to maximize yield and minimize cost. Automation and continuous-flow reactors play crucial roles in this context, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide participates in various chemical reactions:
Oxidation: : Under strong oxidizing conditions, the sulfur in the methylthio group can be converted to sulfoxide or sulfone.
Reduction: : Reducing agents target the oxo groups, potentially converting them to alcohols.
Substitution: : The nicotinamide moiety can undergo substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid in anhydrous solvents.
Reduction: : Sodium borohydride or lithium aluminum hydride under inert atmosphere.
Substitution: : Strong bases like sodium hydride in aprotic solvents.
Major Products
Oxidation yields sulfoxides or sulfones.
Reduction forms alcohol derivatives.
Substitution results in varied functionalized nicotinamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, acting as an intermediate in multi-step organic syntheses.
Biology: It is explored for its potential as a modulator of biological pathways due to its structural similarity to bioactive molecules.
Medicine: Research focuses on its role as a lead compound in developing novel therapeutics, particularly those targeting enzymes and receptors involved in metabolic pathways.
Industry: Industrially, it's investigated for its applications in manufacturing specialty chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: This compound interacts with enzymes involved in oxidation-reduction processes, potentially inhibiting or modulating their activity. Its structural components suggest affinity for binding to nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular redox states and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine: : Lacks the nicotinamide moiety.
2-(methylthio)nicotinamide: : Absence of the pyrrolo-pyridinone structure.
Uniqueness: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide's uniqueness lies in its hybrid structure, combining features of both precursor molecules, which potentially enhances its versatility in research and industrial applications.
Conclusion
This compound stands as a compound of significant interest across various fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing and future scientific investigations.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-20-9-5-12-6-10-21(17(23)14(12)20)11-8-18-15(22)13-4-3-7-19-16(13)24-2/h3-7,9-10H,8,11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVOVNURLQHTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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